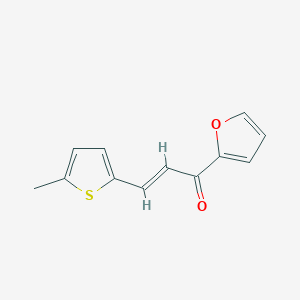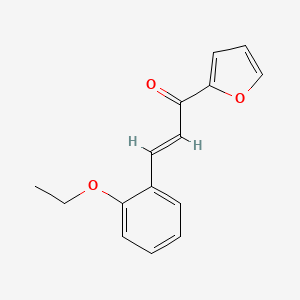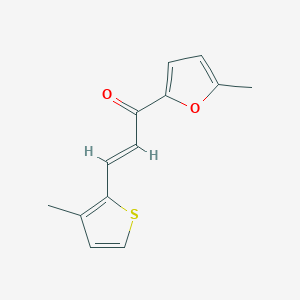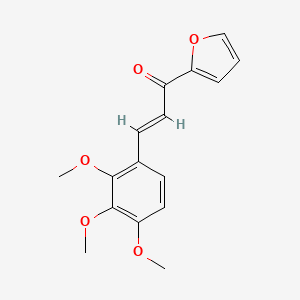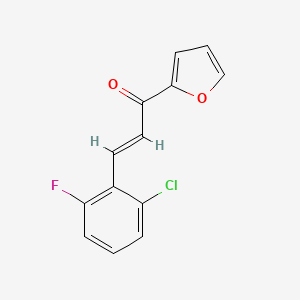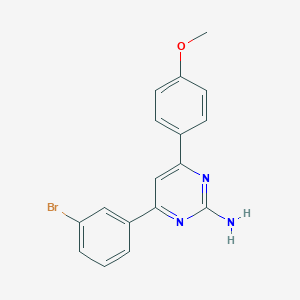![molecular formula C12H10N2O B6346859 2-[(3-Pyridylimino)methyl]phenol CAS No. 40989-90-0](/img/structure/B6346859.png)
2-[(3-Pyridylimino)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Pyridylimino)methyl]phenol is a chemical compound that features a phenol group and a pyridyl group connected through an imine linkage. This compound is known for its unique properties, including its ability to form hydrogen bonds and its fluorescent characteristics. It has been studied for various applications, particularly in the field of analytical chemistry as a fluorescent probe.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Pyridylimino)methyl]phenol typically involves the condensation reaction between 3-aminopyridine and salicylaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[(3-Pyridylimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form less fluorescent products.
Reduction: Reduction reactions can convert the imine group back to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: The major product is a less fluorescent oxidized form of the compound.
Reduction: The major product is the corresponding amine derivative.
Substitution: Products include halogenated or nitrated derivatives of the original compound.
科学的研究の応用
2-[(3-Pyridylimino)methyl]phenol has several scientific research applications:
Analytical Chemistry: Used as a fluorescent probe for detecting superoxide anion radicals and measuring superoxide dismutase activity.
Biology and Medicine:
Industry: Possible use in the development of fluorescent materials and sensors.
作用機序
The mechanism of action of 2-[(3-Pyridylimino)methyl]phenol as a fluorescent probe involves its oxidation by superoxide anion radicals. The compound’s fluorescence is quenched upon oxidation, allowing for the indirect measurement of superoxide anion levels. This mechanism is particularly useful in studying oxidative stress and the activity of antioxidant enzymes like superoxide dismutase.
類似化合物との比較
Similar Compounds
- 2-[(2-Pyridylimino)methyl]phenol
- 2-[(4-Methyl-2-pyridylimino)methyl]phenol
- 2-[(4,6-Dimethyl-2-pyridylimino)methyl]phenol
Uniqueness
2-[(3-Pyridylimino)methyl]phenol is unique due to its specific structural configuration, which imparts distinct fluorescent properties and reactivity. Its ability to act as a fluorescent probe for superoxide anion radicals sets it apart from other similar compounds.
特性
IUPAC Name |
2-(pyridin-3-yliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12-6-2-1-4-10(12)8-14-11-5-3-7-13-9-11/h1-9,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMOGSGZQSAJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40989-90-0 |
Source


|
| Record name | NSC131217 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

